5-氨基-4-(4-氨基-1-氧代苯并吲哚-2-基)-5-氧代戊酸
描述
5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, otherwise known as 5-AOI, is a non-proteinogenic amino acid that is produced in nature and is found in many organisms. It is a structural analog of the amino acid tryptophan and is a derivative of tryptophan. 5-AOI has been studied extensively and has been found to have many applications in scientific research.
科学研究应用
Pharmaceutical Formulation Analysis
Lenalidomide impurity 1 is used in the development and validation of stability-indicating RP-HPLC methods for the quantitative estimation of Lenalidomide and its impurities in solid dosage forms . It is also used in the determination and quantification of Lenalidomide impurities in Lenalidomide liquid dosage formulations .
Quality Control in Pharmaceutical Manufacturing
This compound is used as a reference standard in the quality control process of Lenalidomide manufacturing . It helps ensure the quality of the final product by allowing for the identification and quantification of impurities.
Research and Development in Cancer Therapies
Lenalidomide impurity 1 is used in research and development for cancer therapies. Lenalidomide has immunomodulatory, anti-angiogenic, and direct antitumor properties . It enhances the immune system’s response against cancer cells, inhibits the growth of new blood vessels that support tumor growth, and induces apoptosis in certain cancer cells .
Treatment of Blood Cancer
Lenalidomide, the parent compound of Lenalidomide impurity 1, is used for the treatment of blood cancer (multiple myeloma) . The study of its impurities, including Lenalidomide impurity 1, can provide valuable insights into its mechanism of action and potential side effects.
Treatment of Chronic Lymphocytic Leukemia
Lenalidomide is also used for treating chronic lymphocytic leukemia . Understanding the role and impact of its impurities, such as Lenalidomide impurity 1, can contribute to the development of more effective treatments.
Treatment of Solid Tumor Cancers
Lenalidomide is used in the treatment of solid tumor cancers . Studying its impurities, including Lenalidomide impurity 1, can help improve the efficacy and safety of this treatment.
作用机制
Target of Action
Lenalidomide impurity 1, also known as 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid, primarily targets the CRL4 CRBN E3 ubiquitin ligase . This ligase plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific transcription factors .
Mode of Action
Lenalidomide impurity 1 acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . The subsequent proteasomal degradation of these transcription factors leads to the death of multiple myeloma cells .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By inducing the ubiquitination and subsequent degradation of specific transcription factors, it disrupts the normal functioning of these proteins, leading to cell death . This mechanism is particularly effective against multiple myeloma cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with over 90% of the dose absorbed under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Renal function is the only important factor affecting lenalidomide plasma exposure .
Result of Action
The molecular and cellular effects of lenalidomide impurity 1’s action include the degradation of specific transcription factors and the subsequent death of multiple myeloma cells . Higher plasma exposure to lenalidomide is associated with an increased risk of neutropenia and thrombocytopenia .
Action Environment
The efficacy and stability of lenalidomide impurity 1 can be influenced by various environmental factors. For instance, renal function significantly affects the plasma exposure of the compound . No dose adjustment for lenalidomide is needed on the basis of age, ethnicity, or mild hepatic impairment .
属性
IUPAC Name |
5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWQLIFELNXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenalidomide impurity 1 | |
CAS RN |
2197414-57-4 | |
Record name | 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2197414574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQ2BW828Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。